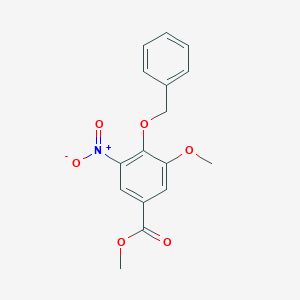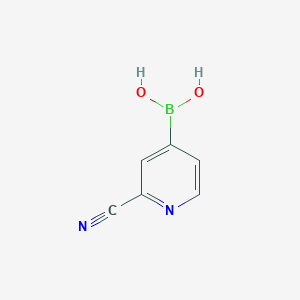
(2-Cyanopyridin-4-YL)boronic acid
Vue d'ensemble
Description
“(2-Cyanopyridin-4-YL)boronic acid” is a boronic acid derivative. Boronic acids are commonly used as reagents in cross-coupling reactions such as Suzuki-Miyaura cross-coupling . They are stable and generally non-toxic groups that are easily synthesized .
Synthesis Analysis
Boronic acids are important in many synthetic organic reactions. They can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration . The synthesis of pyridinylboronic acids and esters has been reported by [4+2] cycloaddition .
Molecular Structure Analysis
The molecular structure of “(2-Cyanopyridin-4-YL)boronic acid” can be analyzed using 11B NMR spectroscopy. This technique is a particularly convenient tool for monitoring acidity and binding phenomena .
Chemical Reactions Analysis
Boronic acids are known to be involved in several chemical reactions. They can be used in Suzuki-Miyaura coupling, aromatic functionalization with a heteroatom-containing functional group, protection of diols, Diels-Alder reactions, asymmetric synthesis of amino acids, selective reduction of aldehydes, carboxylic acid activation, transition metal-catalyzed asymmetric conjugate additions of boronic acids, addition to carbonyl and imine derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Cyanopyridin-4-YL)boronic acid” can be found in the safety data sheet .
Applications De Recherche Scientifique
These applications can be homogeneous assays or heterogeneous detection . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
-
Cross-Coupling Reactions : Boronic acids are often used in cross-coupling reactions, a powerful tool in synthetic chemistry for the formation of carbon-carbon bonds .
-
Catalysis : Boronic acids can act as catalysts in various chemical reactions, enhancing the rate and selectivity of transformations .
-
Medicinal Chemistry : Boronic acids have found applications in medicinal chemistry, with potential uses in drug discovery and development .
-
Polymer Materials : Boronic acids can be incorporated into polymer materials, influencing their properties and potential applications .
-
Optoelectronics : Boronic acids have been explored in the field of optoelectronics, which involves the use of light to influence electronic systems .
-
Chemical Biology : Boronic acid-based compounds have been used in chemical biology for the development of novel chemistries . For example, boronic acid-mediated cis-diol conjugation is one of the best-studied reactions among them . This has inspired the exploration of novel chemistries using boron to fuel emergent sciences .
-
Dynamic Click Chemistry : Boronic acid-based dynamic click chemistry has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . This includes the development of reversible kinetics and its applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry .
-
Peptide Modifications : The integration of boronic acid with peptides has led to the discovery of peptide ligands with novel biological activities . This includes the identification of covalent reversible enzyme inhibitors, recognition and detection of glycans on proteins or cancer cell surfaces, delivery of siRNAs, development of pH-responsive devices, and recognition of RNA or bacterial surfaces .
-
Peptide Cyclization : Boronic acid-mediated peptide cyclization has been explored, which could lead to the development of new therapeutics .
-
Stimuli-Responsive Conjugates : The development of new stimuli-responsive conjugates for chemical biology has been a focus of research .
-
Therapeutics Discovery : The development of peptide boronic acids has paved the way for developing a growing number of peptide boronic acids, which could be used in therapeutics discovery .
Safety And Hazards
“(2-Cyanopyridin-4-YL)boronic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system . Safety measures include ensuring adequate ventilation, avoiding contact with eyes, skin, and clothing, and avoiding ingestion and inhalation .
Propriétés
IUPAC Name |
(2-cyanopyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BN2O2/c8-4-6-3-5(7(10)11)1-2-9-6/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBPWGHYNOCHGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678194 | |
| Record name | (2-Cyanopyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Cyanopyridin-4-YL)boronic acid | |
CAS RN |
903513-60-0 | |
| Record name | B-(2-Cyano-4-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=903513-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Cyanopyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Cyanopyridin-4-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-3-amine](/img/structure/B1391757.png)
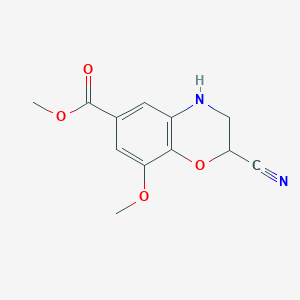

![3-[(Methylsufonyl)oxy]phenylacetic acid](/img/structure/B1391761.png)
![(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride](/img/structure/B1391762.png)
![3-Azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride](/img/structure/B1391765.png)
amine](/img/structure/B1391766.png)
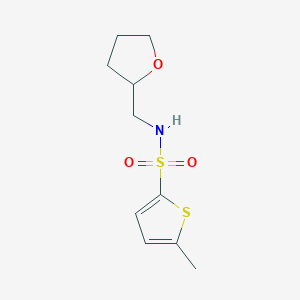
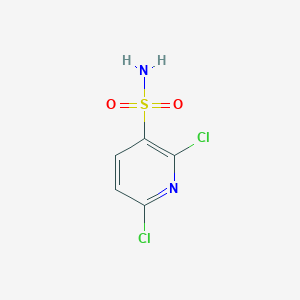
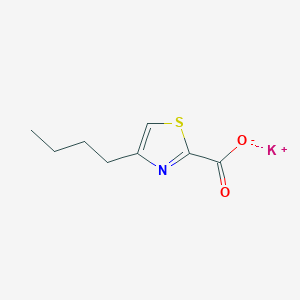
![2-[(6-Methylpyridazin-3-yl)oxy]acetic acid](/img/structure/B1391770.png)

